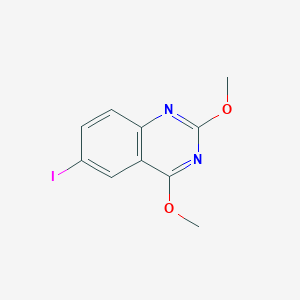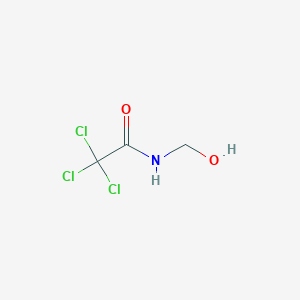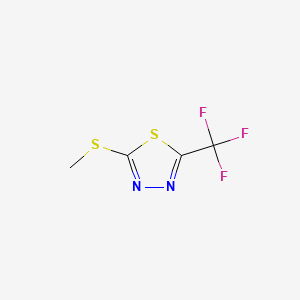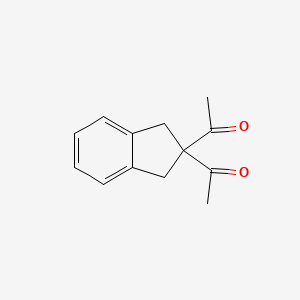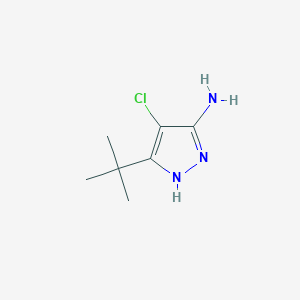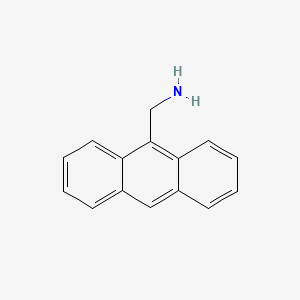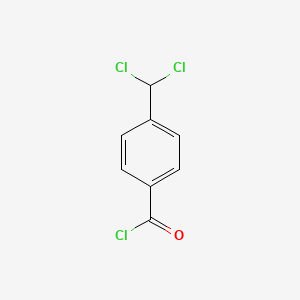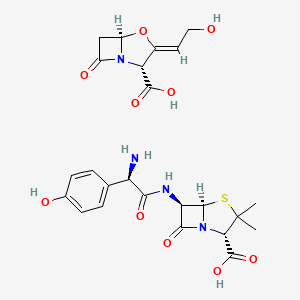
Amoxicillin and clavulanic acid
Overview
Description
Amoxicillin Clavulanate is a combination antibiotic used to treat various bacterial infections. It consists of amoxicillin, a penicillin antibiotic, and clavulanate potassium, a beta-lactamase inhibitor. Amoxicillin works by inhibiting the synthesis of bacterial cell walls, while clavulanate potassium prevents bacteria from becoming resistant to amoxicillin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of amoxicillin and clavulanate potassium involves several steps. The process typically includes mixing major and minor ingredients, pressing particles, sieving, repeatedly pressing particles, tabletting, and coating . The synthesis of amoxicillin involves the reaction of 6-aminopenicillanic acid with various acylating agents, while clavulanate potassium is derived from the fermentation of Streptomyces clavuligerus .
Industrial Production Methods: In industrial settings, the production of amoxicillin and clavulanate potassium tablets involves precise control over pelletizing and tabletting processes. The method enhances the quality of the drugs and improves production efficiency by introducing novel coating technologies to overcome humidity control issues and product instability .
Chemical Reactions Analysis
Types of Reactions: Amoxicillin Clavulanate undergoes several types of chemical reactions, including:
Oxidation: Amoxicillin can be oxidized to form various degradation products.
Reduction: Clavulanate potassium can undergo reduction reactions.
Substitution: Both components can participate in substitution reactions, particularly in the presence of beta-lactamase enzymes.
Common Reagents and Conditions: Common reagents used in these reactions include beta-lactamase inhibitors, acylating agents, and various solvents. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compounds .
Major Products: The major products formed from these reactions include various degradation products of amoxicillin and clavulanate potassium, which are often inactive against bacteria .
Scientific Research Applications
Amoxicillin Clavulanate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of beta-lactamase inhibition and antibiotic resistance mechanisms.
Medicine: Widely used in clinical trials to treat infections caused by beta-lactamase-producing bacteria, including respiratory tract infections, urinary tract infections, and skin infections
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
Mechanism of Action
Amoxicillin inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition prevents the formation of a stable cell wall, leading to bacterial cell lysis . Clavulanate potassium binds and inhibits beta-lactamases that inactivate amoxicillin, thereby expanding its spectrum of activity .
Comparison with Similar Compounds
Amoxicillin: A penicillin antibiotic similar to amoxicillin clavulanate but lacks the beta-lactamase inhibitor component.
Cefdinir: A cephalosporin antibiotic with a similar beta-lactam structure but different spectrum of activity.
Zithromax (Azithromycin): A macrolide antibiotic used for respiratory tract infections.
Vibramycin (Doxycycline): A tetracycline antibiotic used for various bacterial infections.
Levaquin (Levofloxacin): A quinolone antibiotic with a broad spectrum of activity.
Uniqueness: Amoxicillin Clavulanate is unique due to its combination of a penicillin antibiotic and a beta-lactamase inhibitor, which allows it to be effective against beta-lactamase-producing bacteria. This combination extends its spectrum of activity and makes it a valuable option for treating resistant bacterial infections .
Properties
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S.C8H9NO5/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1,6-7,10H,2-3H2,(H,12,13)/b;4-1-/t9-,10-,11+,14-;6-,7-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVHTELASVOWBE-AGNWQMPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
74469-00-4 (Parent) | |
| Record name | Amoxicillin mixture with Clavulanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079198291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80872429 | |
| Record name | Amoksiclav | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79198-29-1 | |
| Record name | Amoxicillin-clavulanic acid mixt. | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79198-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amoxicillin mixture with Clavulanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079198291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amoksiclav | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B1600072.png)


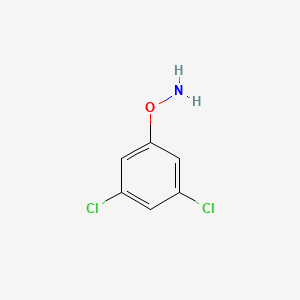
![Methyl 6-((4-bromo-2-chlorophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1600077.png)
